molecular formula C26H27ClN4OS B12491988 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide

Cat. No.: B12491988
M. Wt: 479.0 g/mol
InChI Key: XNEYGXCCFKEBBQ-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a phenylcarbamothioyl group, and a chloromethylbenzamide structure, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula

C26H27ClN4OS

Molecular Weight

479.0 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C26H27ClN4OS/c1-19-7-8-21(17-24(19)27)25(32)29-26(33)28-22-9-11-23(12-10-22)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H2,28,29,32,33)

InChI Key

XNEYGXCCFKEBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide typically involves multiple steps:

    Formation of Benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.

    Introduction of the Phenylcarbamothioyl Group: The benzylpiperazine is then reacted with 4-isothiocyanatobenzene to introduce the phenylcarbamothioyl group.

    Formation of the Final Compound: The intermediate product is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The phenylcarbamothioyl group may also interact with various enzymes, affecting their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(4-fluorophenyl)piperazin-1-yl]phenyl}carbamothioyl}-3-chloro-4-methylbenzamide
  • N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide is unique due to the presence of the benzyl group, which can significantly alter its pharmacological profile compared to similar compounds. This uniqueness can lead to different binding affinities and activities at various molecular targets, making it a compound of interest for further research.

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